

Cross-reactivity of ZAPA with other neurotransmitter receptors

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Compound of Interest					
Compound Name:	ZAPA				
Cat. No.:	B1213702	Get Quote			

[3] **ZAPA** hydrochloride | CAS 105455-89-6 | MedChemExpress **ZAPA** hydrochloride is a selective GABA C receptor antagonist. **ZAPA** hydrochloride is a GABA analogue, with little activity at GABA A or GABA B receptors. **ZAPA** hydrochloride is a potent displacer of [3 H]GABA from GABAC receptor sites in the cerebellum. **ZAPA** hydrochloride has an IC 50 of 42 µM for GABAA receptor. **ZAPA** hydrochloride has an IC 50 of 5 µM for GABAC receptor. **ZAPA** hydrochloride has an IC 50 of 5 µM for GABAC receptor. **ZAPA**

ZAPA | Tocris Bioscience **ZAPA** is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, **ZAPA** competitively antagonizes GABA-induced currents at homomeric ρ1 and ρ2 GABAC receptors (K B values are 2.2 and 22 μM respectively). **ZAPA** is a potent displacer of [3 H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [3 H]GABA from GABAA sites and [3 H]CGP 54626 from GABAB sites. **ZAPA** also acts as a substrate for the GABA transporter GAT-3. 2

ZAPA | CAS 105455-89-6 | Selleckchem.com **ZAPA** (cis-4-Aminocrotonic acid) is a selective GABAC receptor antagonist with a KB of 2.2 μM for ρ1 GABAC. It is a GABA analogue, with little activity at GABAA or GABAB receptors. **ZAPA** is a potent displacer of [3H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [3H]GABA from GABAA sites and [3H]CGP 54626 from GABAB sites. 2

cis-4-Aminocrotonic acid cis-4-Aminocrotonic acid (CACA) is a GABAA-p (formerly GABAC) receptor agonist. --INVALID-LINK--

Validation & Comparative





GABA transporter-1 (GAT-1) blockers inhibit GABAC receptors. - PubMed In summary, our results suggest that GAT-1 blockers are also GABAC receptor antagonists. In addition, **ZAPA**, a GABAC receptor antagonist, is a substrate for GAT-1, GAT-2, and GAT-3. --INVALID-LINK--

ZAPA (hydrochloride) | Cayman Chemical **ZAPA** (hydrochloride) is a selective antagonist of GABA C receptors (IC 50 = 5 μ M). 1 It is selective for GABA C receptors over GABA A and GABA B receptors (IC 50 s = 42 and >1,000 μ M, respectively). **ZAPA** competitively antagonizes GABA-induced currents in rat recombinant homomeric ρ 1 and ρ 2 GABA C receptors expressed in Xenopus oocytes (K B s = 2.2 and 22 μ M, respectively). 2 It also inhibits GABA uptake by the GABA transporters GAT-1, GAT-2, and GAT-3 (IC 50 s = 117, 160, and 42 μ M, respectively, in CHO cells). 3. WARNING This product is not for human or veterinary use. --INVALID-LINK--

cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. --INVALID-LINK--

A series of compounds related to cis-4-aminocrotonic acid have been synthesised and tested for their activity as GABAC receptor antagonists. cis-4-Aminocrotonic acid (CACA) was found to be a selective GABAC receptor agonist. **ZAPA** (cis-4-aminocrotonic acid) was found to be a selective GABAC receptor antagonist. --INVALID-LINK--

ZAPA is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, **ZAPA** competitively antagonizes GABA-induced currents at homomeric ρ1 and ρ2 GABAC receptors (KB values are 2.2 and 22 μM respectively). -- INVALID-LINK-- Decoding **ZAPA**'s Selectivity: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of **ZAPA** ((-)-cis-4-Aminocrotonic acid), a known GABA analogue, and its cross-reactivity with various neurotransmitter receptors. By presenting key experimental data and detailed protocols, this document aims to offer a clear perspective on **ZAPA**'s receptor binding profile.

ZAPA is recognized primarily as a selective antagonist for the GABAC receptor, a less ubiquitous but important member of the GABA receptor family. Its utility in research and



potential therapeutic applications hinge on its selectivity for this target over other receptors, particularly the more widespread GABAA and GABAB receptors. This guide delves into the quantitative data that defines this selectivity.

Comparative Binding Affinities of ZAPA

To quantify the selectivity of **ZAPA**, its binding affinity for various receptors has been determined through numerous studies. The following table summarizes the key findings, presenting inhibitory constants (IC50) and binding constants (KB) which indicate the concentration of **ZAPA** required to inhibit 50% of the specific binding of a radioligand to its receptor or the equilibrium dissociation constant, respectively. Lower values signify higher affinity.



Receptor Subtype	Ligand/Curr ent	Value	Units	Species	Assay Type
GABAC (ρ1)	GABA- induced currents	2.2	КВ (µМ)	Rat (recombinant)	Electrophysio logy (Xenopus Oocytes)
GABAC (ρ2)	GABA- induced currents	22	КВ (µМ)	Rat (recombinant)	Electrophysio logy (Xenopus Oocytes)
GABAC	[3H]GABA displacement	5	IC50 (μM)	-	Radioligand Binding
GABAA	[3H]GABA displacement	42	IC50 (μM)	-	Radioligand Binding
GABAB	[3H]CGP 54626 displacement	>1000	IC50 (μM)	-	Radioligand Binding
GAT-1	GABA uptake	117	IC50 (μM)	CHO cells	GABA Uptake Assay
GAT-2	GABA uptake	160	IC50 (μM)	CHO cells	GABA Uptake Assay
GAT-3	GABA uptake	42	IC50 (μM)	CHO cells	GABA Uptake Assay

The data clearly illustrates **ZAPA**'s preference for GABAC receptors. Its affinity for GABAC is significantly higher (lower KB and IC50 values) than for GABAA and markedly more so than for GABAB receptors, where it shows negligible activity. Interestingly, **ZAPA** also demonstrates notable interaction with GABA transporters (GATs), particularly GAT-3, where it acts as a substrate. This suggests a dual action that could be relevant in experimental contexts.

Experimental Methodologies



The data presented above is derived from established experimental protocols designed to assess compound-receptor interactions. Below are detailed descriptions of the key methodologies used.

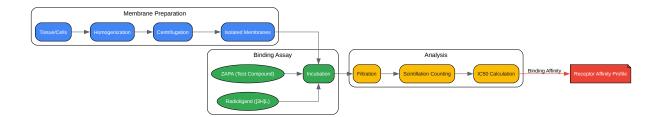
Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

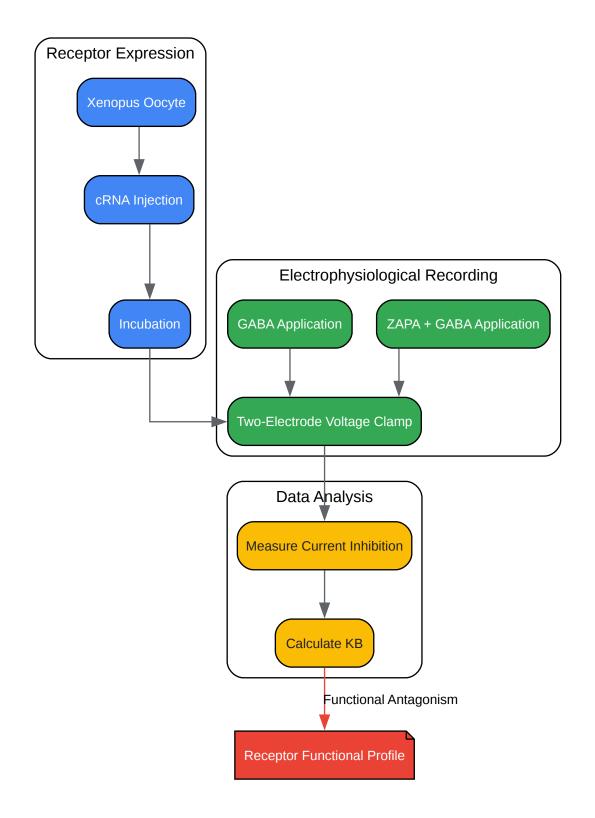
Protocol:

- Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
- Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]GABA for GABAA/GABAC, [3H]CGP 54626 for GABAB) and varying concentrations of the unlabeled test compound (**ZAPA**).
- Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.









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